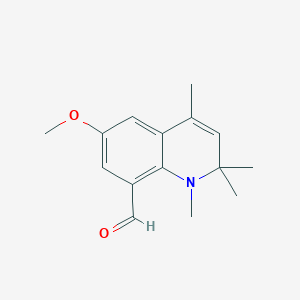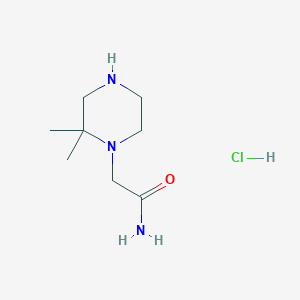
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate
Descripción general
Descripción
The compound “5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to other triazole derivatives known for their therapeutic properties. Triazoles are a core structure in many pharmaceutical drugs, and modifications to this core can lead to new compounds with antifungal, antibacterial, and antiviral properties .
Material Science
The electronic properties of triazole compounds make them suitable for use in material science, particularly in the development of new polymers with specific electrical conductivities or photoreactive properties. The chlorophenyl group could potentially add to the material’s stability and resistance to degradation .
Agricultural Chemistry
In agriculture, such compounds can be explored for their potential as pesticides or herbicides. The triazole ring is a common motif in many modern agrochemicals, and the addition of the chlorophenyl group could enhance the compound’s activity or selectivity .
Nonlinear Optical Materials
Triazole derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for the development of optoelectronic devices. The presence of the chlorophenyl group might influence the NLO behavior of the compound, making it a candidate for further study in this field .
Environmental Chemistry
The compound’s potential to act as a corrosion inhibitor or a stabilizer in various environmental conditions could be investigated. Its structural components may interact with metal surfaces or organic materials to prevent degradation, which is valuable in maintaining infrastructure and machinery .
Computational Chemistry
Due to the compound’s interesting structural and electronic properties, it can serve as a model for computational studies. Researchers can use it to predict reactivity, stability, and interactions with other molecules, which is beneficial for designing new compounds with desired properties .
Chemical Synthesis
The compound could be used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis .
Analytical Chemistry
As a standard or reagent, this compound could be used in analytical chemistry to develop new assays or calibration standards, especially in the detection of related compounds or in the study of triazole chemistry .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.HNO3/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7;2-1(3)4/h1-4H,(H3,10,11,12,13);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSUAUHKFOTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine nitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)


![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)



amino}acetate](/img/structure/B1406729.png)
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B1406730.png)
![(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406731.png)